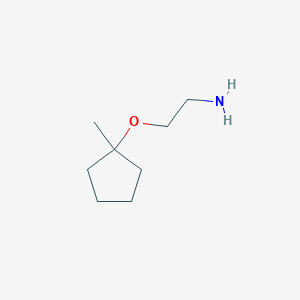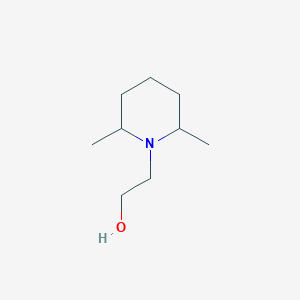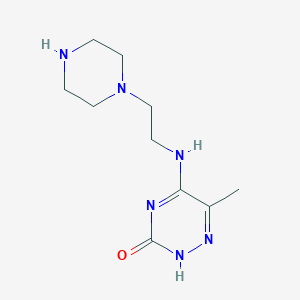
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one, also known as MPTP, is a chemical compound that has attracted significant scientific interest due to its potential applications in research. MPTP is a triazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Antiproliferative Activity
A series of derivatives, including 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one, were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some derivatives, like compound 6d, showed promising activity, suggesting potential for further research as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives, closely related to this compound, has shown that these compounds possess antimicrobial activities. This highlights their potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Thiazolidinones
A novel series of thiazolidinone derivatives was synthesized from a similar compound, indicating the versatility of this chemical structure in synthesizing various pharmacologically active agents. These derivatives were evaluated for their antimicrobial activity against a range of bacteria and fungi (Patel et al., 2012).
Adrenoceptor Antagonists
Research into novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, closely related to this compound, showed promising results. These compounds displayed high potency in alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, indicating potential for therapeutic applications (Barlocco et al., 1999).
Serotonin Receptor Agents
1,3,5-Triazine-piperazine derivatives, similar to the compound , have been identified as potent 5-HT6R ligands. These agents have shown promise for the treatment of cognitive impairment, indicating the potential therapeutic applications of such compounds in neurological disorders (Latacz et al., 2019).
Propriétés
IUPAC Name |
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O/c1-8-9(13-10(17)15-14-8)12-4-7-16-5-2-11-3-6-16/h11H,2-7H2,1H3,(H2,12,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHJKPVWJGNKIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

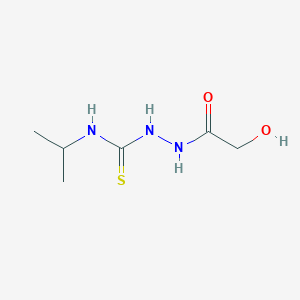
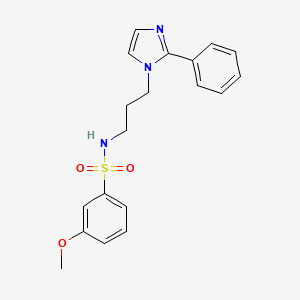

![N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2370808.png)
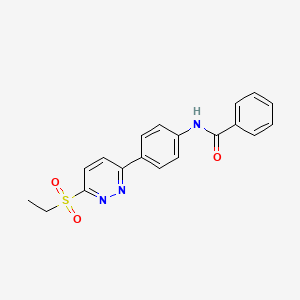
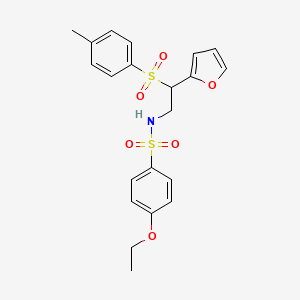
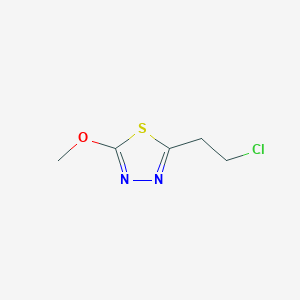
![4-oxo-8-phenyl-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2370815.png)
![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)
![N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2370820.png)
